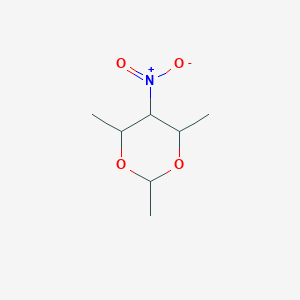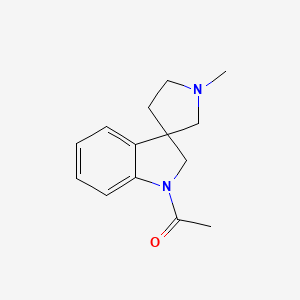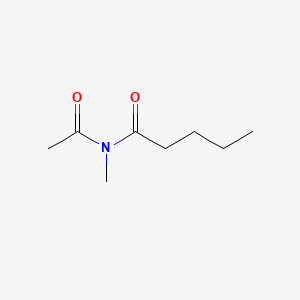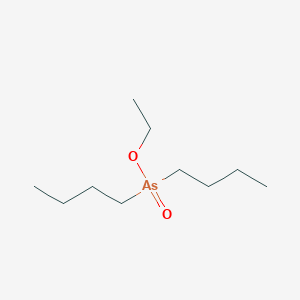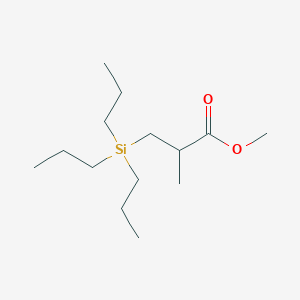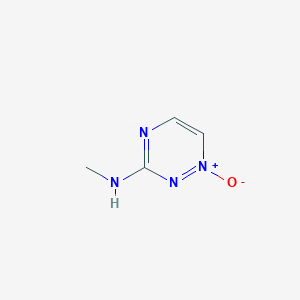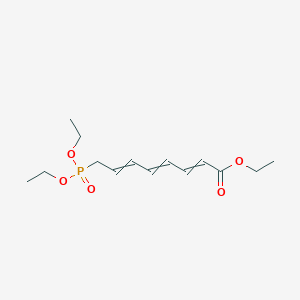
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate is an organic compound characterized by its unique structure, which includes a phosphoryl group and a conjugated triene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This method allows for the formation of the conjugated triene system with high stereoselectivity. The reaction conditions often include the use of ethyl (E)- and (Z)-β-bromoacrylates as starting materials, along with palladium catalysts and appropriate bases .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the triene system into saturated or partially saturated derivatives.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce saturated esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate involves its interaction with molecular targets through its phosphoryl group and conjugated triene system. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons reaction, similar in structure but with different reactivity.
Triethyl 2-phosphonopropionate: Another phosphonate ester with applications in organic synthesis.
Uniqueness: Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate is unique due to its conjugated triene system, which imparts distinct electronic properties and reactivity compared to other phosphonate esters. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
65641-22-7 |
|---|---|
Molekularformel |
C14H23O5P |
Molekulargewicht |
302.30 g/mol |
IUPAC-Name |
ethyl 8-diethoxyphosphorylocta-2,4,6-trienoate |
InChI |
InChI=1S/C14H23O5P/c1-4-17-14(15)12-10-8-7-9-11-13-20(16,18-5-2)19-6-3/h7-12H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
DUGNPUHILKTILF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC=CC=CCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



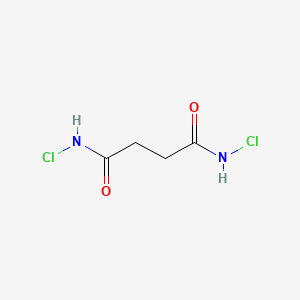

![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)

